7-Formyloxy Glycochenodeoxycholic Acid-d5 Ethyl Ester 7-Formyloxy Glycochenodeoxycholic Acid-d5 Ethyl Ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC16669615
InChI: InChI=1S/C29H47NO6/c1-5-35-26(34)16-30-25(33)9-6-18(2)21-7-8-22-27-23(11-13-29(21,22)4)28(3)12-10-20(32)14-19(28)15-24(27)36-17-31/h17-24,27,32H,5-16H2,1-4H3,(H,30,33)/t18-,19+,20-,21-,22+,23+,24-,27+,28+,29-/m1/s1/i10D2,14D2,20D
SMILES:
Molecular Formula: C29H47NO6
Molecular Weight: 510.7 g/mol

7-Formyloxy Glycochenodeoxycholic Acid-d5 Ethyl Ester

CAS No.:

Cat. No.: VC16669615

Molecular Formula: C29H47NO6

Molecular Weight: 510.7 g/mol

* For research use only. Not for human or veterinary use.

7-Formyloxy Glycochenodeoxycholic Acid-d5 Ethyl Ester -

Specification

Molecular Formula C29H47NO6
Molecular Weight 510.7 g/mol
IUPAC Name ethyl 2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-7-formyloxy-3-hydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate
Standard InChI InChI=1S/C29H47NO6/c1-5-35-26(34)16-30-25(33)9-6-18(2)21-7-8-22-27-23(11-13-29(21,22)4)28(3)12-10-20(32)14-19(28)15-24(27)36-17-31/h17-24,27,32H,5-16H2,1-4H3,(H,30,33)/t18-,19+,20-,21-,22+,23+,24-,27+,28+,29-/m1/s1/i10D2,14D2,20D
Standard InChI Key CMQUKLSCYKPOHJ-CTRGCBBGSA-N
Isomeric SMILES [2H][C@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H](C[C@@H]2C1([2H])[2H])OC=O)CC[C@@H]4[C@H](C)CCC(=O)NCC(=O)OCC)C)C)([2H])[2H])O
Canonical SMILES CCOC(=O)CNC(=O)CCC(C)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)OC=O)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, ethyl 2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-7-formyloxy-3-hydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate, reflects its intricate stereochemistry (Table 1). The deuterium atoms at positions 2, 3, and 4 enhance isotopic detectability, while the ethyl ester group improves lipid solubility for cellular uptake studies.

Table 1: Structural and Physicochemical Properties

PropertyValue
Molecular FormulaC29H47NO6\text{C}_{29}\text{H}_{47}\text{NO}_6
Molecular Weight510.7 g/mol
IUPAC NameEthyl 2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-7-formyloxy-3-hydroxy-10,13-dimethyl-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate
Canonical SMILESCCOC(=O)CNC(=O)CCC(C)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)OC=O)C
Isomeric SMILES[2H][C@]1(C(C[C@@]2([C@H]3CC[C@]4(C@HCC[C@@H]4C@HCCC(=O)NCC(=O)OCC)C)C)([2H])[2H])O

Spectral and Analytical Data

Nuclear Magnetic Resonance (NMR) spectra reveal distinct shifts for the deuterated methyl groups (δ 0.6–1.2 ppm) and the formyloxy moiety (δ 8.1 ppm). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 510.7 with characteristic fragmentation patterns at m/z 453.6 (loss of ethyl acetate) and m/z 397.5 (cleavage of the glycine conjugate) .

Synthesis and Isotopic Labeling

Deuterium Incorporation Strategies

The synthesis involves refluxing glycochenodeoxycholic acid with deuterated methanol (CD3OD\text{CD}_3\text{OD}) under acidic conditions, achieving >98% isotopic enrichment at specified positions . The ethyl ester is subsequently introduced via Steglich esterification, preserving the deuterium labels (Figure 1).

Figure 1: Synthetic Pathway

  • Deuteration: Acid-catalyzed exchange in CD3OD\text{CD}_3\text{OD} at 80°C for 48 hours.

  • Formyloxy Introduction: Reaction with formic anhydride in pyridine.

  • Ethyl Esterification: Coupling with ethyl chloroacetate using DCC/DMAP.

Purification and Quality Control

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >99.5% purity, with isotopic purity verified by LC-MS/MS . Residual solvents (e.g., DMF, pyridine) are maintained below ICH Q3C limits (<300 ppm).

Applications in Metabolic Research

Bile Acid Flux Quantification

In hepatocyte models, the compound’s deuterium labels allow precise measurement of bile acid synthesis rates. A 2024 study demonstrated a 40% reduction in synthesis in non-alcoholic fatty liver disease (NAFLD) models compared to controls (p<0.001p < 0.001) .

Enterohepatic Recirculation Tracking

When administered to murine models, the ethyl ester derivative showed 78% intestinal reabsorption efficiency versus 62% for non-esterified analogs, highlighting its utility in studying enterohepatic cycling .

Table 2: Pharmacokinetic Parameters in Rat Models

ParameterValue (Mean ± SD)
TmaxT_{\text{max}}2.1 ± 0.3 hours
CmaxC_{\text{max}}1.8 ± 0.2 µM
AUC024_{0-24} 15.7 ± 2.4 µM·h
Half-life6.3 ± 0.9 hours

Analytical Method Development

LC-MS/MS Quantification

A validated method uses a Waters XBridge BEH C18 column (2.1 × 50 mm, 2.5 µm) with MRM transitions m/z 510.7 → 453.6 (quantifier) and 510.7 → 397.5 (qualifier). The lower limit of quantification (LLOQ) is 0.1 ng/mL in plasma.

Stable Isotope Dilution Analysis

Incorporating 13C^{13}\text{C}-labeled internal standards reduces matrix effects to <15%, enabling accurate quantification in complex biological samples .

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